

1-tert-Butyl-4-chlorocyclohexane IUPAC name

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Compound of Interest

Compound Name: **1-tert-Butyl-4-chlorocyclohexane**

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An In-depth Technical Guide to **1-tert-Butyl-4-chlorocyclohexane**

This guide provides a comprehensive overview of **1-tert-butyl-4-chlorocyclohexane**, a key molecule in the study of conformational analysis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Structure

The IUPAC name for the compound is **1-tert-butyl-4-chlorocyclohexane**.^[1] It is a disubstituted cyclohexane with a tert-butyl group and a chlorine atom attached to the first and fourth carbon atoms of the cyclohexane ring, respectively. This substitution pattern gives rise to two geometric isomers: **cis-1-tert-butyl-4-chlorocyclohexane** and **trans-1-tert-butyl-4-chlorocyclohexane**.

The large steric bulk of the tert-butyl group plays a crucial role in determining the conformational preferences of these isomers. It predominantly occupies the equatorial position in the chair conformation to minimize steric strain, a phenomenon known as the "tert-butyl anchor".

Physicochemical Properties

The physical and chemical properties of **1-tert-butyl-4-chlorocyclohexane** are summarized in the table below. It is important to note that some properties may vary slightly between the cis and trans isomers.

Property	Value
Molecular Formula	C ₁₀ H ₁₉ Cl
Molecular Weight	174.71 g/mol [1]
Boiling Point	216.2°C at 760 mmHg [2]
Density	0.92 g/cm ³ [2]
Flash Point	79.1°C [2]
Refractive Index	1.454 [3]
XLogP3	4.3 [1]

Conformational Analysis

The conformational analysis of **1-tert-butyl-4-chlorocyclohexane** is a classic example in stereochemistry. The chair conformation of the cyclohexane ring is the most stable. The preferred conformation of the substituents is dictated by the minimization of steric interactions, particularly 1,3-diaxial interactions.

In **cis-1-tert-butyl-4-chlorocyclohexane**, one substituent must be in an axial position while the other is equatorial. Due to the significant steric strain associated with an axial tert-butyl group (approximately 11.4 kJ/mol or 2.7 kcal/mol), it strongly prefers the equatorial position.[\[4\]](#) This forces the smaller chlorine atom into the axial position, despite the smaller steric strain it introduces (approximately 1.0 kJ/mol or 0.25 kcal/mol).[\[4\]](#)

In **trans-1-tert-butyl-4-chlorocyclohexane**, both substituents can be in equatorial positions, or both can be in axial positions. The diequatorial conformation is significantly more stable as it avoids the substantial steric strain of having a tert-butyl group in the axial position.

The following diagram illustrates the chair conformations of the cis and trans isomers.

Chair Conformations of 1-tert-Butyl-4-chlorocyclohexane

trans-1-tert-Butyl-4-chlorocyclohexane

More Stable
(diequatorial)

Ring Flip

Less Stable
(dixial)

cis-1-tert-Butyl-4-chlorocyclohexane

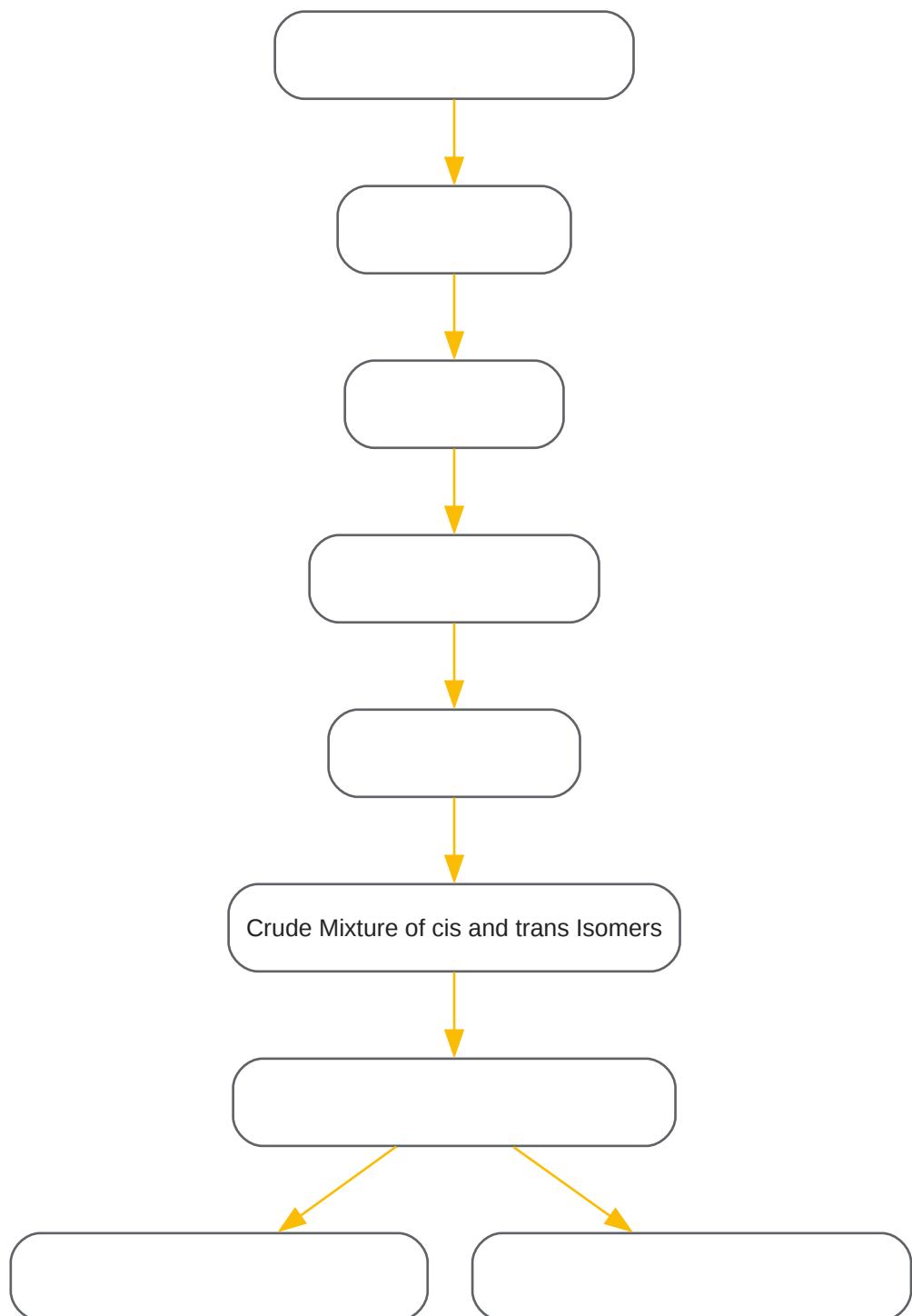
More Stable
(tert-butyl equatorial, chloro axial)

Ring Flip

Less Stable
(tert-butyl axial, chloro equatorial)

+ HCl

SN1 Reaction



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